2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol
Overview
Description
2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol, also known as 2,5-dihydroxyterephthalohydrazide, is a chemical compound with the molecular formula C8H10N4O4 and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of two hydrazinyloxycarbonyl groups attached to a benzene ring substituted with hydroxyl groups at the 2 and 5 positions . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol typically involves the reaction of 2,5-dihydroxyterephthalic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or water, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes . Additionally, its hydrazinyloxycarbonyl groups can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
2,5-Dihydroxyterephthalic acid: This compound is a precursor in the synthesis of 2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol.
2,5-Dihydroxybenzene-1,4-dicarbohydrazide: Another similar compound with comparable chemical properties.
Uniqueness: this compound is unique due to its dual hydrazinyloxycarbonyl groups, which confer distinct chemical reactivity and potential biological activities . Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
dihydrazinyl 2,5-dihydroxybenzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O6/c9-11-17-7(15)3-1-5(13)4(2-6(3)14)8(16)18-12-10/h1-2,11-14H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSWTNBDOVLHRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)C(=O)ONN)O)C(=O)ONN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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